Benzhydrylhydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzhydrylhydrazine hydrochloride is a chemical compound with the CAS Number: 96329-22-5. It has a molecular weight of 234.73 . It is stored in a sealed, dry environment at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of this compound is C13H15ClN2 . It’s important to note that the structure of a molecule can greatly influence its physical and chemical properties.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.73 . More detailed physical and chemical properties were not found in the available resources .Scientific Research Applications

Diuretic and Carbonic Anhydrase Inhibitory Action

The research by Carta and Supuran (2013) delves into diuretics with carbonic anhydrase (CA) inhibitory action, emphasizing the therapeutic activity of sulfonamide diuretics when combined with other agents for cardiovascular diseases and obesity management. These diuretics, through CA inhibition, contribute to blood pressure lowering and organ-protective activities, suggesting a polypharmacological approach could benefit similar structures like benzhydrylhydrazine hydrochloride in managing related health conditions (Carta & Supuran, 2013).

Synthesis of Benzothiazine Analogues

Rajiv et al. (2017) reviewed the synthesis and therapeutic applications of benzothiazine analogues, which are nitrogen and sulphur containing heterocyclic agents. Given this compound's structural similarity to such compounds, this review provides insights into the potential for developing therapeutically active agents from this compound and its analogues. Benzothiazines exhibit a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, suggesting a broad spectrum of potential research applications for this compound (Rajiv et al., 2017).

Safety and Hazards

Benzhydrylhydrazine hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . More detailed safety data can be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as cetirizine, a metabolite of hydroxyzine, are known to act as antihistamines . They achieve their main effects through selective inhibition of peripheral H1 receptors .

Mode of Action

For instance, Cetirizine interacts with H1 receptors, inhibiting the effects of histamine and alleviating allergic symptoms .

Biochemical Pathways

It’s plausible that, like other benzhydryl compounds, it may influence pathways related to histamine signaling . Histamine signaling plays a crucial role in allergic reactions, and its modulation can help alleviate symptoms of allergies .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Based on its potential antihistamine activity, it might help alleviate symptoms of allergies by inhibiting the effects of histamine .

Action Environment

The action, efficacy, and stability of Benzhydrylhydrazine hydrochloride can be influenced by various environmental factors. These factors can include the pH of the environment, temperature, and presence of other substances . .

Biochemical Analysis

Cellular Effects

It is known that hydrazines and their derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic presentations can vary based on exposure compound and dose . These effects suggest that Benzhydrylhydrazine hydrochloride could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As mentioned earlier, hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This suggests that this compound might exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that hydrazines and their derivatives tend to autoxidize during storage This suggests that this compound might also exhibit changes in its effects over time, including potential issues with stability and degradation

Dosage Effects in Animal Models

Given the known toxic effects of hydrazines and their derivatives , it is likely that the effects of this compound would vary with different dosages, potentially including threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Given its potential to react with aldehydes and ketones to form oximes or hydrazones , it is possible that it could be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors.

Transport and Distribution

It is known that the distribution of a drug across a membrane depends on the physicochemical properties of the drug, the surface area and thickness of the membrane, its permeability to the drug, and whether or not the drug undergoes active transport .

properties

IUPAC Name |

benzhydrylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13,15H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOMNZHHJATIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96329-22-5 |

Source

|

| Record name | (diphenylmethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

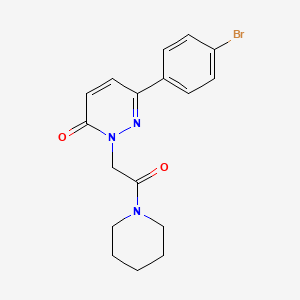

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)

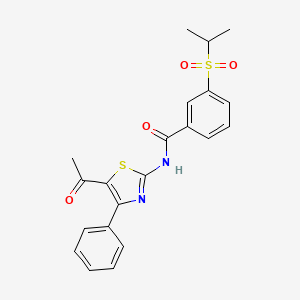

![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)

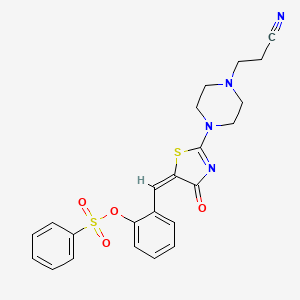

![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)